1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
This compound, also known by its IUPAC name 1-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione, has a molecular formula of C22H25ClN6O2 . It is a complex organic molecule with a molecular weight of 440.9 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a purine-2,6-dione core, a 3,5-dimethylpyrazol-1-yl group, and a 3-chlorobenzyl group . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 76.3 Ų . The compound has a complexity of 693 .Scientific Research Applications
Synthesis and Cytotoxic Activity
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, involving reactions with primary amines to yield compounds with significant cytotoxic properties against leukemia and carcinoma cell lines, underscores the potential of complex purine derivatives in cancer research (Deady et al., 2003).
Novel Synthesis Techniques
The synthesis of 6H-Pyrano[3,2‐e]pyrimidine‐2,4‐dione through regioselectively thermal sigmatropic rearrangement highlights innovative methods in creating purine derivatives, showcasing the adaptability of these compounds in chemical synthesis (Majumdar & Das, 1998).
Reactions with NH-Azoles
Studies on the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles leading to various azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles demonstrate the chemical diversity and reactivity of purine-based compounds (Khaliullin et al., 2014).
Catalytic Applications
The use of theophylline, a purine derivative, as a catalyst for the synthesis of novel compounds illustrates the utility of purine analogs in facilitating chemical reactions, offering a green and efficient method for compound synthesis (Yazdani-Elah-Abadi et al., 2017).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-5-25-16-17(22-19(25)27-13(3)9-12(2)23-27)24(4)20(29)26(18(16)28)11-14-7-6-8-15(21)10-14/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKSOCXMTIVQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16854970 |
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